molecular formula C21H14Br2N2O4 B3510356 3,5-bis[(4-bromobenzoyl)amino]benzoic acid

3,5-bis[(4-bromobenzoyl)amino]benzoic acid

Cat. No.: B3510356
M. Wt: 518.2 g/mol
InChI Key: AEGJYXQXGXJUKR-UHFFFAOYSA-N
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Description

3,5-bis[(4-bromobenzoyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with two 4-bromobenzoyl amino groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis[(4-bromobenzoyl)amino]benzoic acid typically involves the following steps:

    Nitration and Reduction: The starting material, 3,5-dinitrobenzoic acid, undergoes nitration followed by reduction to yield 3,5-diaminobenzoic acid.

    Acylation: The 3,5-diaminobenzoic acid is then acylated with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The bromine atoms in the 4-bromobenzoyl groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a hydroxy derivative.

    Hydrolysis: The products are 3,5-diaminobenzoic acid and 4-bromobenzoic acid.

Scientific Research Applications

3,5-bis[(4-bromobenzoyl)amino]benzoic acid has several applications in scientific research:

    Materials Science: It can be used as a building block for the synthesis of coordination polymers and metal-organic frameworks due to its multiple functional groups.

    Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development studies.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The specific mechanism of action for 3,5-bis[(4-bromobenzoyl)amino]benzoic acid is not well-documented. its potential interactions with biological molecules could involve:

    Binding to Proteins: The compound may interact with proteins through hydrogen bonding and hydrophobic interactions.

    Inhibition of Enzymes: The bromobenzoyl groups could act as inhibitors for certain enzymes by mimicking the enzyme’s natural substrates.

Comparison with Similar Compounds

    3,5-bis[(4-carboxybenzyl)oxy]benzoic acid: This compound has similar structural features but with carboxybenzyl groups instead of bromobenzoyl groups.

    2-amino-3-(4-bromobenzoyl)benzoic acid: This compound is structurally similar but has only one bromobenzoyl group.

Uniqueness: 3,5-bis[(4-bromobenzoyl)amino]benzoic acid is unique due to its dual bromobenzoyl substitutions, which provide distinct chemical reactivity and potential for forming complex structures in materials science and medicinal chemistry.

Properties

IUPAC Name

3,5-bis[(4-bromobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br2N2O4/c22-15-5-1-12(2-6-15)19(26)24-17-9-14(21(28)29)10-18(11-17)25-20(27)13-3-7-16(23)8-4-13/h1-11H,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJYXQXGXJUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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